Spectroscopic Profile of 5-Chloro-2-(trifluoromethoxy)aniline: A Technical Guide
Spectroscopic Profile of 5-Chloro-2-(trifluoromethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-2-(trifluoromethoxy)aniline (CAS Number: 326-64-7). Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of its chemical structure and established principles of spectroscopy. Detailed, generalized experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for aromatic amines are provided to guide researchers in their own analytical characterizations. This guide serves as a valuable resource for the identification and characterization of 5-Chloro-2-(trifluoromethoxy)aniline in a laboratory setting.
Chemical Structure and Properties
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IUPAC Name: 5-Chloro-2-(trifluoromethoxy)aniline
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CAS Number: 326-64-7
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Molecular Formula: C₇H₅ClF₃NO
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Molecular Weight: 211.57 g/mol
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Chemical Structure:
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 5-Chloro-2-(trifluoromethoxy)aniline. These values are predicted based on the functional groups and overall structure of the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | Multiplet | 3H | Aromatic protons (H-3, H-4, H-6) |
| ~ 3.8 - 4.2 | Broad Singlet | 2H | Amine protons (-NH₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solbornent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C-2 (bearing -OCF₃) |
| ~ 140 - 145 | C-1 (bearing -NH₂) |
| ~ 130 - 135 | C-5 (bearing -Cl) |
| ~ 120 - 130 | C-4 |
| ~ 115 - 120 | C-6 |
| ~ 110 - 115 | C-3 |
| ~ 120 (quartet) | -OCF₃ (J ≈ 257 Hz) |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H stretch (asymmetric) |
| 3300 - 3400 | Medium | N-H stretch (symmetric) |
| 1600 - 1650 | Strong | N-H bend (scissoring) |
| 1450 - 1550 | Strong | Aromatic C=C stretch |
| 1250 - 1300 | Strong | C-O stretch (aryl ether) |
| 1150 - 1250 | Very Strong | C-F stretch (-OCF₃) |
| 1000 - 1100 | Strong | C-F stretch (-OCF₃) |
| 700 - 850 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z Ratio | Interpretation |
| 211/213 | Molecular ion peak ([M]⁺) with characteristic 3:1 ratio for one chlorine atom |
| 182/184 | Loss of -CHO |
| 146 | Loss of -Cl and -CHO |
| 111 | Loss of -OCF₃ and -Cl |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of 5-Chloro-2-(trifluoromethoxy)aniline in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and its lack of interfering signals in the spectral regions of interest.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
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¹H NMR Acquisition:
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Acquire the spectrum using a standard pulse sequence.
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Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
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¹³C NMR Acquisition:
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Use a proton-decoupled pulse sequence to simplify the spectrum.
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A greater number of scans and a longer acquisition time are typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation:
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Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is often the simplest and most common method.
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KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
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Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty sample holder or ATR crystal.
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Record the sample spectrum over the range of approximately 4000-400 cm⁻¹.
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The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS). For less volatile compounds, direct infusion or a liquid chromatograph (LC-MS) can be used.
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Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the ions to generate the mass spectrum.
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Data Analysis: Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident in the molecular ion and any chlorine-containing fragments.
Visualizations
General Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
Logical Relationship of Spectroscopic Techniques
Caption: Interrelationship of spectroscopic techniques for structural elucidation.
